Ala-Ala-Phe-AMC
Description
Significance of H-Ala-Ala-Phe-Amc as a Fluorogenic Peptide Substrate in Enzymology
H-Ala-Ala-Phe-AMC, chemically known as L-Alanyl-L-Alanyl-L-Phenylalanine-4-methylcoumaryl-7-amide, is a synthetic peptide substrate designed for the sensitive detection of protease activity. biosynth.com Its significance in enzymology lies in its fluorogenic nature. The peptide sequence Ala-Ala-Phe is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. clinicaltrialsarena.com However, upon cleavage of the amide bond between the phenylalanine residue and the AMC moiety by a specific protease, the highly fluorescent AMC is released. clinicaltrialsarena.commdpi.compeptide.co.jp This release results in a measurable increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction. cymitquimica.com
The choice of the tripeptide sequence, Alanine-Alanine-Phenylalanine, provides a degree of specificity, making it a substrate for certain proteases like chymotrypsin (B1334515) and tripeptidyl peptidase II. This specificity allows researchers to study the kinetics and inhibition of these particular enzymes with high precision. The continuous nature of the assay, where fluorescence is monitored as it develops, offers a significant advantage over endpoint assays, enabling detailed kinetic analysis. nih.gov
Key Properties of H-Ala-Ala-Phe-Amc:
| Property | Value |
|---|---|
| Synonyms | AAF-AMC, Ala-Ala-Phe-MCA |
| Molecular Formula | C₂₅H₂₈N₄O₅ biosynth.com |
| Molecular Weight | 464.51 g/mol biosynth.com |
| CAS Number | 62037-41-6 biosynth.com |
| Excitation Wavelength | ~351-380 nm nih.govpnas.org |
| Emission Wavelength | ~430-460 nm nih.govpnas.org |
| Appearance | Powder |
| Solubility | Soluble in ethanol (B145695) |
| Storage Temperature | 2-8°C |
Overview of H-Ala-Ala-Phe-Amc’s Role in Biochemical and Cellular Investigations
The utility of H-Ala-Ala-Phe-AMC extends from in vitro biochemical assays to more complex cellular studies. In biochemical settings, it is a cornerstone for:
Enzyme Kinetics: Determining key kinetic parameters such as Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km) for specific proteases. mdpi.com
Inhibitor Screening: Serving as a crucial tool in high-throughput screening campaigns to identify and characterize potential protease inhibitors. moleculardepot.com
Substrate Specificity Studies: Acting as a reference substrate when comparing the activity of a protease against a panel of different peptide sequences. mdpi.commoleculardepot.com
In cellular investigations, H-Ala-Ala-Phe-AMC and similar substrates are employed to measure protease activity within cell lysates or even in living cells, providing insights into the roles of proteases in various physiological and pathological processes. nih.govcapes.gov.br For instance, it has been used in assays to measure the activity of lysosomal hydrolases and tripeptidyl peptidase-1 (TPP1). Such studies are vital for understanding diseases where protease dysregulation is a key factor, including cancer and neurodegenerative disorders. nih.gov
Historical Context and Evolution of Peptidyl-Amc Substrates
The development of fluorogenic substrates like H-Ala-Ala-Phe-AMC is part of a broader evolution in enzyme assay technology. Early methods for detecting protease activity often relied on less sensitive or more cumbersome techniques. The introduction of chromogenic substrates, such as those based on p-nitroanilide (pNA), was a significant step forward, allowing for spectrophotometric monitoring of enzyme reactions. clinicaltrialsarena.compeptide.co.jp
However, the advent of fluorogenic substrates, particularly those utilizing 7-amino-4-methylcoumarin (AMC), marked a paradigm shift in sensitivity and convenience. clinicaltrialsarena.com The principle of attaching a peptide sequence recognized by a specific protease to a fluorophore that is quenched until cleaved was a major innovation. mdpi.com This allowed for the development of highly sensitive and continuous assays. pnas.org
Over the years, the design of these substrates has become increasingly sophisticated. Researchers have developed extensive libraries of peptidyl-AMC substrates with varying amino acid sequences to profile the specificity of a wide range of proteases. pnas.orgnih.gov Furthermore, modifications to the fluorophore itself, such as the development of 7-amino-4-trifluoromethylcoumarin (AFC) and 7-amino-4-carbamoylmethylcoumarin (ACC), have offered alternative spectral properties and, in some cases, enhanced fluorescence yields. clinicaltrialsarena.compeptide.co.jp The fundamental concept, however, remains the same: a specific peptide sequence directing the action of a protease to liberate a fluorescent signal. This powerful and versatile approach has cemented the place of peptidyl-AMC substrates, including H-Ala-Ala-Phe-AMC, as essential tools in modern biochemistry and cell biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRLYIFIDKXFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404325 | |
| Record name | Ala-Ala-Phe-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62037-41-6 | |
| Record name | Ala-Ala-Phe-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Interactions and Substrate Specificity of H Ala Ala Phe Amc
Characterization of Proteolytic Cleavage by H-Ala-Ala-Phe-Amc
The compound L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin, commonly abbreviated as H-Ala-Ala-Phe-AMC, is a synthetic, fluorogenic peptide substrate widely utilized in biochemical assays to detect and characterize proteolytic activity. cymitquimica.comsigmaaldrich.comcymitquimica.com Its structure consists of a tripeptide sequence (Alanine-Alanine-Phenylalanine) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). cymitquimica.com The principle of its use lies in the enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC moiety. cymitquimica.com In its intact form, the substrate is non-fluorescent; however, upon hydrolysis by a suitable protease, the liberated AMC molecule exhibits strong fluorescence, which can be measured to quantify enzyme activity in real-time. cymitquimica.comcymitquimica.com This property makes H-Ala-Ala-Phe-AMC a valuable tool for investigating enzyme kinetics, substrate specificity, and the effects of inhibitors. cymitquimica.comcymitquimica.com
Specificity Profiling with Serine Proteases
H-Ala-Ala-Phe-AMC is frequently employed to profile the substrate specificity of various proteases, particularly those within the serine protease class. biorxiv.orgnih.gov Its tripeptide sequence makes it a target for enzymes that recognize and cleave peptide chains containing specific amino acid arrangements.
H-Ala-Ala-Phe-AMC is a well-established substrate for alpha-chymotrypsin (CHT), a serine protease that preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids like phenylalanine. nih.govsigmaaldrich.com The hydrolysis of the substrate by CHT releases the fluorescent 7-amido-4-methylcoumarin group, providing a direct measure of catalytic activity. biorxiv.orgresearchgate.net Studies have utilized this substrate to explore various aspects of chymotrypsin (B1334515) function, including the impact of environmental factors like temperature and chemical modifiers on its catalytic efficiency. biorxiv.orgnih.gov For instance, research has shown that the catalytic activity of CHT on H-Ala-Ala-Phe-AMC is temperature-dependent, with an optimal temperature for catalytic efficiency observed at 308K. biorxiv.org
The compound is also a recognized fluorogenic substrate for Tripeptidyl Peptidase II (TPPII), an exopeptidase that removes tripeptides from the N-terminus of longer peptides. sigmaaldrich.comfishersci.compeptide.co.jp Assays using H-Ala-Ala-Phe-AMC are employed to measure TPPII activity in cellular extracts. nih.gov The cleavage of the substrate confirms the enzyme's ability to recognize and process peptides with this specific N-terminal sequence. nih.gov However, the ability to hydrolyze H-Ala-Ala-Phe-AMC is not universal among all peptidases. For example, an X-prolyl-dipeptidyl peptidase isolated from Lactobacillus sakei was found to be incapable of hydrolyzing H-Ala-Ala-Phe-AMC, indicating that this particular enzyme does not possess tripeptidyl peptidase activity towards this substrate. nih.gov
The utility of H-Ala-Ala-Phe-AMC extends to the study of other complex proteases. It has been identified as a peptide substrate for the Tricorn protease system found in the archaeon Thermoplasma acidophilum. nih.gov Specifically, the Tricorn-interacting factor F1, a serine peptidase, has been shown to cleave H-Ala-Ala-Phe-AMC. nih.gov Another serine protease, Subtilisin Carlsberg, has also been characterized using H-Ala-Ala-Phe-AMC, with its activity studied under varying pH conditions. bose.res.in Conversely, for some enzymes like the M17 aminopeptidase (B13392206) PepT, H-Ala-Ala-Phe-AMC is a poor substrate. researchgate.net Despite having a favorable binding energy, the bulky phenylalanine residue leads to improper orientation within the enzyme's catalytic site, resulting in a low turnover rate. researchgate.net
H-Ala-Ala-Phe-Amc as a Substrate for Tripeptidyl Peptidase II.
Kinetic Characterization of H-Ala-Ala-Phe-Amc Hydrolysis
The hydrolysis of H-Ala-Ala-Phe-AMC by proteases is frequently analyzed using Michaelis-Menten kinetics to provide a quantitative measure of the enzyme's catalytic performance. biorxiv.orgmdpi.com This characterization is crucial for comparing the efficiency of different enzymes or the effect of various conditions on a single enzyme.
Detailed kinetic studies have been performed for several proteases using H-Ala-Ala-Phe-AMC. For example, the catalytic efficiency (k_cat/K_m) of α-chymotrypsin was found to peak at a specific temperature, demonstrating the sensitivity of the enzyme's dynamics to thermal changes. biorxiv.org Similarly, the kinetics of Subtilisin Carlsberg were shown to be pH-dependent. bose.res.in
Table 1: Michaelis-Menten Kinetic Parameters for Protease-Catalyzed Hydrolysis of H-Ala-Ala-Phe-AMC
This table presents experimentally determined kinetic constants for the hydrolysis of H-Ala-Ala-Phe-AMC by different proteases under various conditions. Data is compiled from multiple research findings.
| Enzyme | Condition | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
| α-Chymotrypsin | 10mM Phosphate Buffer, pH 7.0, 278K | 116.0 | Not Reported | 1200 | biorxiv.org |
| 10mM Phosphate Buffer, pH 7.0, 288K | 98.0 | Not Reported | 2500 | biorxiv.org | |
| 10mM Phosphate Buffer, pH 7.0, 298K | 76.0 | Not Reported | 4700 | biorxiv.org | |
| 10mM Phosphate Buffer, pH 7.0, 308K | 66.0 | Not Reported | 6000 | biorxiv.org | |
| 10mM Phosphate Buffer, pH 7.0, 318K | 102.0 | Not Reported | 4400 | biorxiv.org | |
| 10mM Phosphate Buffer, pH 7.0, 328K | 128.0 | Not Reported | 2300 | biorxiv.org | |
| 10mM Phosphate Buffer, pH 7.0, 338K | 163.0 | Not Reported | 1000 | biorxiv.org | |
| 25mM Tris-HCl, pH 8.0, 25°C | 26.0 | 0.44 | 1.7 x 10⁴ | mdpi.com | |
| Subtilisin Carlsberg | Buffer, pH 6.3 | 890 | 0.004 | Not Calculated | bose.res.in |
| Buffer, pH 5.5 | 2000 | 0.002 | Not Calculated | bose.res.in |
Assessment of Catalytic Efficiency (k_cat/K_m)
The catalytic efficiency, expressed as the k_cat/K_m ratio, is a critical parameter for evaluating how efficiently an enzyme can process a substrate. For H-Ala-Ala-Phe-Amc, this value quantifies the rate of its conversion into products by a specific protease.
Studies on α-chymotrypsin (CHT), a well-characterized serine protease, demonstrate its ability to hydrolyze H-Ala-Ala-Phe-Amc. The kinetic parameters for this interaction have been determined under various conditions. For instance, one study reported a Michaelis constant (K_m) of (7.9 ± 0.39)×10⁻⁵ M and a maximal velocity (V_max) of 0.060 ± 0.003 µM/s for the hydrolysis of Ala-Ala-Phe-AMC by CHT. windows.net This resulted in a catalytic rate constant (k_cat) of 0.12 ± 0.006 s⁻¹ and a catalytic efficiency (k_cat/K_m) of 1,518.98 ± 75.94 M⁻¹s⁻¹. windows.net Another investigation into the temperature dependence of this reaction found that the k_cat/K_m value for CHT-mediated hydrolysis of H-Ala-Ala-Phe-Amc peaks at 37 °C. bose.res.in
The catalytic efficiency is not only dependent on the enzyme but also on the specific reaction environment, as modifications to the enzyme or the presence of other substances can alter its activity. researchgate.net For example, the presence of formalin has been shown to reduce the catalytic efficiency of chymotrypsin in a concentration-dependent manner. researchgate.netwindows.net
Table 1: Kinetic Parameters for the Hydrolysis of H-Ala-Ala-Phe-Amc by α-Chymotrypsin
| Parameter | Value | Reference |
|---|---|---|
| K_m (M) | (7.9 ± 0.39)×10⁻⁵ | windows.net |
| V_max (µM/s) | 0.060 ± 0.003 | windows.net |
| k_cat (s⁻¹) | 0.12 ± 0.006 | windows.net |
| k_cat/K_m (M⁻¹s⁻¹) | 1,518.98 ± 75.94 | windows.net |
Influence of Reaction Conditions on H-Ala-Ala-Phe-Amc Cleavage Rates
The rate at which H-Ala-Ala-Phe-Amc is cleaved by proteases is significantly influenced by reaction conditions such as temperature and pH.
Temperature: Research on α-chymotrypsin has shown a clear temperature dependency for the hydrolysis of H-Ala-Ala-Phe-Amc. The catalytic efficiency (k_cat/K_m) of the enzyme demonstrates a maximum value at 37 °C, which aligns with the normal body temperature of homeothermic animals. bose.res.in The catalytic activity decreases sharply at temperatures above 40 °C, which is attributed to the thermal denaturation of the protein. bose.res.in Both the k_cat and K_m values were observed to increase up to 40 °C before declining. bose.res.in
pH: The pH of the reaction buffer is another critical factor. Assays for different enzymes that utilize H-Ala-Ala-Phe-Amc as a substrate are conducted at specific pH values to ensure optimal activity. For example, the activity of tripeptidyl peptidase-1 (TPP1), a lysosomal serine protease, on H-Ala-Ala-Phe-Amc is measured at various pH values, with studies showing activity at pH 4.0 and pH 3.5. nih.govnih.gov The pH profile of TPP1 activity using this substrate shows that the catalytic rate constant (k_cat) is relatively stable across a range of acidic pH levels, while the Michaelis constant (K_m) can vary. nih.gov
Comparative Substrate Analysis and Structural Determinants of Specificity
To understand the specificity of proteases, the hydrolysis of H-Ala-Ala-Phe-Amc is often compared with that of structurally similar peptide substrates. This comparative analysis, combined with an examination of the amino acid sequence, reveals the structural features that determine an enzyme's preference for a particular substrate.
Comparative Enzymatic Hydrolysis of H-Ala-Ala-Phe-Amc versus Analogous Substrates (e.g., H-Ala-Phe-Lys-Amc, Suc-Ala-Ala-Pro-Phe-Amc, Suc-Ala-Ala-Phe-Amc)
Comparing the enzymatic cleavage of H-Ala-Ala-Phe-Amc with analogous substrates provides valuable insights into protease specificity.
Suc-Ala-Ala-Pro-Phe-Amc vs. Suc-Ala-Ala-Phe-Amc: The addition of a proline residue at the P2 position significantly impacts cleavage by chymotrypsin. For bovine chymotrypsin, the specificity constant (k_cat/K_m) for Suc-Ala-Ala-Pro-Phe-AMC is nearly 21-fold higher than for Suc-Ala-Ala-Phe-AMC. researchgate.net This highlights the importance of the P2 residue in substrate recognition. Kinetic data from a study on Aedes aegypti chymotrypsin (AaCHYMO) also showed a dramatically higher catalytic efficiency for Suc-Ala-Ala-Pro-Phe-AMC compared to Suc-Ala-Ala-Phe-AMC. biorxiv.org
H-Ala-Ala-Phe-Amc vs. other tripeptide-AMCs: A study comparing H-Ala-Ala-Phe-AMC with substrates where the P1 phenylalanine was replaced by other residues (cyclohexylalanine (Cha), 2-amino-5-hexenoic acid (AEH), or leucine (B10760876) (Leu)) found that the Phe-containing substrate had the highest specificity (k_cat/K_m) for chymotrypsin. mdpi.com This suggests a preference for an aromatic residue at the P1 position over other hydrophobic residues. mdpi.com
H-Ala-Phe-Lys-Amc: This substrate introduces a basic lysine (B10760008) residue at the P1' position (if considering the Ala-Phe bond cleavage) or represents a different peptide sequence altogether. It is used in assays for proteases that recognize and cleave peptide bonds involving lysine. cymitquimica.com The cleavage of such substrates with different P1 residues (e.g., Phe vs. Lys) helps to delineate the specific preferences of an enzyme. Chymotrypsin, for example, preferentially cleaves after hydrophobic residues like phenylalanine, while trypsin favors basic residues like lysine or arginine at the P1 position. researchgate.net
Table 2: Comparative Kinetic Parameters for Chymotrypsin with Various AMC Substrates
| Enzyme | Substrate | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| AaCHYMO | Suc-Ala-Ala-Pro-Phe-AMC | 4.81 | 9.72 | 4,949,578 | biorxiv.org |
| Suc-Ala-Ala-Phe-AMC | 0.92 | 83.16 | 11,087 | biorxiv.org | |
| Human Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 608.7 | 114.2 | 5,329,831 | biorxiv.org |
| Suc-Ala-Ala-Phe-AMC | 8.38 | 30.0 | 279,724 | biorxiv.org | |
| Bovine Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 832 | 18.77 | 44,326,052 | biorxiv.org |
| Suc-Ala-Ala-Phe-AMC | 100.3 | 48.44 | 2,069,915 | biorxiv.org | |
| α-Chymotrypsin | H-Ala-Ala-Phe-AMC | - | 18.7 | 5.4 x 10³ | mdpi.com |
| H-Ala-Ala-Leu-AMC | - | 45.2 | 1.0 x 10³ | mdpi.com |
*k_cat/K_m values for H-Ala-Ala-Phe-AMC and H-Ala-Ala-Leu-AMC were reported in (M⁻¹min⁻¹) and converted for consistency.
Role of P1, P2, and P3 Amino Acid Residues in Protease Recognition of H-Ala-Ala-Phe-Amc
The amino acid sequence of a peptide substrate, particularly the residues at the P1, P2, and P3 positions relative to the scissile bond, is a primary determinant of protease specificity. For H-Ala-Ala-Phe-Amc, these positions are occupied by Phenylalanine (P1), Alanine (P2), and Alanine (P3).
P1 Residue (Phenylalanine): The P1 position is often the most critical for substrate recognition by many proteases. stanford.edu For chymotrypsin-like proteases, there is a strong preference for large hydrophobic or aromatic residues at the P1 position. pnas.org The phenylalanine in H-Ala-Ala-Phe-Amc fits this preference perfectly. Studies comparing substrates with different P1 residues confirm that Phe is highly favored by chymotrypsin over other residues like leucine, valine, or alanine. mdpi.comstanford.edu
P2 Residue (Alanine): While the P1 residue is often dominant, the P2 position also plays a significant role in modulating substrate affinity and cleavage efficiency. pnas.orgresearchgate.net For cysteine proteases like papain and cruzain, the P2 position is considered the primary specificity determinant, with a preference for hydrophobic amino acids. pnas.org In the case of chymotrypsin, the presence of a Proline at P2 in Suc-Ala-Ala-Pro-Phe-AMC dramatically increases its hydrolysis rate compared to Suc-Ala-Ala-Phe-AMC, which has an Alanine at P2. researchgate.netbiorxiv.org This indicates that while the Alanine at P2 in H-Ala-Ala-Phe-Amc allows for cleavage, it may not be the optimal residue for maximizing the catalytic efficiency of all proteases that recognize the P1-Phe.
Methodological Applications of H Ala Ala Phe Amc in Enzyme Assays
Principles of Fluorogenic Detection Using H-Ala-Ala-Phe-Amc
Fluorogenic assays utilizing substrates like H-Ala-Ala-Phe-Amc are founded on the principle of fluorescence quenching and dequenching. google.com In its intact form, the fluorescence of the AMC moiety is significantly suppressed or quenched by the attached peptide chain. Enzymatic cleavage of the substrate liberates the free AMC, resulting in a substantial increase in fluorescence intensity, which can be monitored to determine the rate of the enzymatic reaction. ontosight.aibdbiosciences.com
The core of the assay lies in the specific recognition and cleavage of the peptide backbone by a target protease. For H-Ala-Ala-Phe-Amc, proteases such as chymotrypsin (B1334515) hydrolyze the peptide bond between the C-terminal phenylalanine residue and the amino group of the AMC molecule. medchemexpress.comjasco-global.com This proteolytic event breaks the covalent bond, releasing the 7-amino-4-methylcoumarin (B1665955). ontosight.ai Once freed from the quenching effect of the peptide, the AMC molecule can be excited by light at a specific wavelength and will, in turn, emit light at a longer wavelength, a phenomenon known as fluorescence. bdbiosciences.comfrontiersin.org
The activity of the enzyme is quantified by measuring the rate of appearance of the fluorescent AMC product using a spectrofluorometer or a microplate reader. bdbiosciences.comfrontiersin.org The liberated AMC is typically excited with ultraviolet light around 360-380 nm and its emission is detected at approximately 440-460 nm. bdbiosciences.comfrontiersin.orgechelon-inc.com The increase in fluorescence intensity over time is directly proportional to the rate of substrate hydrolysis and, consequently, to the enzyme's activity under the given assay conditions. ontosight.aiawi.de This method provides a highly sensitive means to detect even low levels of enzymatic activity. awi.de
The flexibility of this technique allows for its application in various research contexts, from screening protease inhibitors to studying the kinetics of enzymatic reactions. jove.comnih.gov For example, it can be used to assess the proteolytic activity of a single enzyme against multiple substrates or to evaluate the effects of different proteases on a single peptide substrate. jove.com
| Parameter | Wavelength (nm) | Source(s) |
| Excitation | 360-380 | bdbiosciences.comfrontiersin.orgechelon-inc.com |
| Emission | 440-460 | bdbiosciences.comfrontiersin.orgechelon-inc.com |
Mechanism of 7-Amino-4-methylcoumarin (AMC) Release upon Proteolytic Cleavage.
Quantitative Enzymatic Assays and Assay Optimization
The development of robust and reliable quantitative assays using H-Ala-Ala-Phe-Amc requires careful consideration of the assay format and optimization of various experimental parameters.
Enzyme assays using H-Ala-Ala-Phe-Amc can be designed as either continuous or discontinuous assays. wikipedia.org
Continuous assays involve monitoring the fluorescence signal in real-time as the enzymatic reaction proceeds. wikipedia.org This provides a dynamic view of the enzyme's activity and is often preferred for determining initial reaction velocities and for detailed kinetic studies. thermofisher.com The continuous increase in fluorescence from the liberated AMC is recorded over a set period. awi.de
Discontinuous assays , on the other hand, involve stopping the enzymatic reaction at specific time points. wikipedia.org Samples are taken from the reaction mixture at intervals, the reaction is terminated (e.g., by adding a potent inhibitor or changing the pH), and the fluorescence of the liberated AMC is then measured. thermofisher.com This approach can be useful when the reaction conditions are not compatible with continuous monitoring or when multiple samples need to be processed simultaneously. researchgate.net
The activity of proteases is highly dependent on the chemical and physical environment. Therefore, optimizing the assay conditions is crucial for obtaining accurate and reproducible results. Key parameters to consider include:
Buffer System and pH: The choice of buffer and its pH are critical as enzyme activity can vary significantly with pH. For instance, some proteases exhibit optimal activity in acidic conditions, while others are more active at neutral or alkaline pH. biosynth.com A common buffer used in these assays is Tris-HCl. nih.gov
Temperature: Enzyme reaction rates are sensitive to temperature. Assays are typically performed at a constant, controlled temperature to ensure consistency. wikipedia.org
Ionic Strength: The salt concentration of the buffer can influence enzyme conformation and activity. wikipedia.org
Cofactors and Additives: Some enzymes require specific cofactors for their activity. Additives like detergents (e.g., Triton X-100) or reducing agents (e.g., DTT) may also be included to maintain enzyme stability or enhance activity. nih.govnih.gov
For example, an assay for a specific protease might be optimized using a Tris-HCl buffer at pH 8.0 with the inclusion of CaCl2, and incubated at a specific temperature like 65°C to achieve maximal activity. nih.gov
| Parameter | Condition | Source(s) |
| Buffer | 200 mM Tris-HCl | nih.gov |
| pH | 8.0 | nih.gov |
| Additive | 30 mM CaCl2 | nih.gov |
| Temperature | 65 °C | nih.gov |
To ensure the reliability and accuracy of an enzyme assay using H-Ala-Ala-Phe-Amc, proper standardization and validation are essential. jazindia.com
Standardization: This involves creating a standard curve using known concentrations of free AMC. frontiersin.org The fluorescence intensity of the standards is measured under the same conditions as the enzymatic assay. This standard curve allows for the conversion of the measured fluorescence units from the assay into the molar amount of product formed.
Validation: The validation process confirms that the assay is suitable for its intended purpose. jazindia.com This includes assessing parameters such as:
Specificity: Ensuring that the observed activity is due to the target enzyme and not from other proteases present in the sample. This can be verified using specific inhibitors. nih.gov
Linearity: Confirming that the assay response is linear over a specific range of enzyme concentrations and reaction times. awi.de
Precision and Accuracy: Evaluating the reproducibility and closeness of the measured values to the true value.
Sensitivity: Determining the lower limit of detection for the enzyme activity.
The development and validation of such enzymatic assays provide researchers with powerful tools for investigating protease function and for screening potential therapeutic inhibitors. jazindia.com
Optimization of Buffer Systems and Environmental Parameters.
Advanced Methodologies for Protease Detection.
Recent advancements in biochemical and analytical techniques have further expanded the applications of H-Ala-Ala-Phe-AMC, enabling more sophisticated and high-throughput analyses of protease function. These methodologies are crucial for drug discovery and understanding the roles of proteases in various physiological and pathological processes.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a specific biological target. H-Ala-Ala-Phe-AMC is well-suited for HTS assays aimed at identifying protease inhibitors or activators due to its fluorescent properties, which provide a readily detectable and quantifiable signal.
The fundamental principle of an HTS assay using H-Ala-Ala-Phe-AMC involves incubating the target protease with the substrate in the presence of a test compound. If the compound inhibits the protease, the cleavage of H-Ala-Ala-Phe-AMC is reduced, resulting in a lower fluorescent signal compared to a control reaction without the inhibitor. Conversely, if the compound activates the protease, an increase in fluorescence is observed. These assays are typically performed in multi-well plates (96, 384, or even 1536 wells), enabling the simultaneous screening of thousands of compounds.
Several studies have successfully employed HTS assays with fluorogenic substrates to identify protease modulators. For instance, in the search for inhibitors of viral proteases, which are critical for viral replication, HTS assays are indispensable. biorxiv.orgacs.orgoup.comnih.govresearchgate.net The development of robust and reproducible HTS assays is crucial for identifying potential antiviral drugs. biorxiv.orgresearchgate.net The optimization of such assays often involves determining the ideal concentrations of both the enzyme and the substrate to ensure a linear reaction rate and a strong signal-to-noise ratio. acs.orgoup.com
The table below summarizes key parameters and findings from representative HTS studies for protease inhibitors, illustrating the utility of fluorogenic substrates in this context.
| Target Protease | Substrate Type | Assay Format | Key Findings |
| SARS-CoV-2 3CLpro | Fluorogenic peptide | 384-well plate | Identification of 23 inhibitors with IC50 values ranging from 0.3 to 30 µM. acs.org |
| SARS-CoV-2 Mpro | Fluorescently labelled | 384-well plate | Identification of 1851 inhibitors from a library of ~1.8 million compounds. oup.com |
| SARS-CoV-2 PLpro | FRET-based | 384-well plate | Validation of a rapid and inexpensive HTS assay for viral protease inhibitors. biorxiv.orgnih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Zymography is a powerful technique used to detect and characterize proteases based on their enzymatic activity within a polyacrylamide gel. In-gel protease assays using fluorogenic substrates like H-Ala-Ala-Phe-AMC offer a sensitive method for visualizing proteolytic activity.
The general procedure for in-gel zymography with a fluorogenic substrate involves several steps. First, a protein sample is subjected to electrophoresis on a polyacrylamide gel that has been co-polymerized with the substrate. Following electrophoresis, the gel is incubated in an appropriate buffer to allow the separated proteases to renature and cleave the substrate. The areas of proteolytic activity are then visualized as fluorescent bands under UV light. This technique allows for the determination of the apparent molecular weight of the active proteases.
A variation of this is in situ zymography, where a fluorescence-labeled substrate is applied to a tissue section or cell preparation to localize protease activity directly within its biological context. nih.gov While initially limited by sensitivity, the development of highly quenched fluorescent substrates has significantly improved this method. nih.gov
The use of AMC-based substrates in zymography has been demonstrated for various proteases. For example, a study on gut bacterial proteases from Helicoverpa armigera utilized a fluorescent zymogram with a chymotrypsin-specific substrate to identify chymotrypsin-like proteases. frontiersin.org Another study developed a zymography technique using native polyacrylamide gel electrophoresis (PAGE) and various AMC-based substrates to determine the specificities and pH optima of proteases in crude plant extracts. nih.gov This method proved to be highly sensitive, capable of detecting picomole levels of liberated AMC. nih.gov
The following table details examples of zymography applications using AMC-based substrates.
| Protease Source | Substrate Used | Gel Type | Key Findings |
| Phaseolus vulgaris leaf extract | Ala-AMC, Leu-AMC, Phe-AMC, Z-Arg-AMC | Native PAGE | Identified multiple peptidases with distinct substrate specificities. nih.gov |
| Eimeria tenella oocyst lysates | H-Ala-AMC | Native Acrylamide Gel | Identified an active aminopeptidase (B13392206) (EtAPN1) with an apparent molecular mass of ~95 kDa. nih.gov |
| Helicoverpa armigera gut bacteria | Suc-Ala-Ala-Pro-Phe-MCA | SDS-PAGE | Revealed chymotrypsin-like proteases with molecular weights around 15 kDa and 65 kDa. frontiersin.org |
This table is interactive. Click on the headers to sort the data.
These advanced methodologies underscore the versatility of H-Ala-Ala-Phe-AMC and related fluorogenic substrates in modern enzymology, facilitating both large-scale screening efforts and detailed characterization of protease activity in complex biological samples.
Applications of H Ala Ala Phe Amc in Biological Systems and Disease Research
Role in Cellular and Molecular Biology Studies.
H-Ala-Ala-Phe-Amc's utility extends across numerous cellular and molecular biology investigations, offering insights into fundamental biological mechanisms.
Investigation of Protein-Protein Interactions Utilizing H-Ala-Ala-Phe-Amc.
H-Ala-Ala-Phe-Amc is employed as a research tool to study the intricate networks of protein-protein interactions. biosynth.com As a peptide, it can mimic natural substrates, thereby aiding in the understanding of complex biological pathways. chemimpex.com For instance, it has been used in studies exploring the interactions between various ligands and their corresponding receptors. biosynth.com The cleavage of the AMC group by specific proteases can be influenced by the presence of interacting proteins, providing a method to probe these associations.
Studies on Protein Conformation Changes with H-Ala-Ala-Phe-Amc.
The compound is also utilized in cell biology to investigate changes in protein conformation. biosynth.com The rate at which a protease cleaves H-Ala-Ala-Phe-Amc can be sensitive to the conformational state of the enzyme. Research on the 26S and 20S proteasomes has highlighted differences in their kinetic properties and how the 26S complex may not undergo the same conformational changes as the 20S proteasome at high substrate concentrations. This suggests that the accessibility of the active site, which is dependent on the protein's conformation, can be monitored using this substrate.
Exploration of Ion Channel Pharmacology and Ligand-Receptor Binding.
In the realm of pharmacology, H-Ala-Ala-Phe-Amc is applied to the study of ion channels. biosynth.com It has been described as a positively charged peptide that can bind to the extracellular domain of the human α2δ1 calcium channel. biosynth.com This interaction allows researchers to investigate the activation and inhibition of ion channels by different ligands. biosynth.com Furthermore, related compounds like Suc-Ala-Ala-Pro-Phe-AMC have been shown to inhibit the binding of ligands to receptors and prevent the activation of ion channels, underscoring the utility of such peptides in studying ligand-receptor dynamics. biosynth.com
Analysis of Proteolytic Events in Apoptosis and Cell Death Pathways.
H-Ala-Ala-Phe-Amc and its derivatives are crucial for dissecting the proteolytic cascades that govern apoptosis, or programmed cell death. For example, a related compound, H-Ala-Ala-Phe-chloromethylketone (AAF-cmk), an irreversible inhibitor, has been used to study the role of certain lysosomal enzymes in TNF-α-mediated apoptosis. nih.gov Studies have shown that fibroblasts deficient in most lysosomal hydrolases are resistant to TNF-induced apoptosis, highlighting the involvement of these proteases in cell death pathways. capes.gov.br The use of such substrates helps to identify the specific proteases involved in these critical cellular events.
Research into the Acrosome Reaction and Fertilization Processes.
The process of fertilization, particularly the acrosome reaction in sperm, has been investigated using fluorogenic substrates like Suc-Ala-Ala-Phe-AMC. medchemexpress.comhoelzel-biotech.com This substrate is used in both in vivo assays of the acrosome reaction and in vitro enzyme assays to detect chymotrypsin-like enzyme activity. medchemexpress.comoup.com Research in species like the black tiger shrimp has demonstrated the requirement of trypsin-like enzyme activity for the acrosome reaction, a crucial step for successful fertilization. oup.com These studies help to elucidate the enzymatic mechanisms that mediate sperm-egg interaction.
Insights into Cellular Protein Degradation Mechanisms.
H-Ala-Ala-Phe-Amc serves as a substrate for proteases involved in cellular protein degradation, such as the proteasome and tripeptidyl peptidase II (TPPII). peptanova.de The hydrolysis of this substrate is used to measure the "chymotrypsin-like" activity of the proteasome. Studies on the archaeon Thermoplasma acidophilum have shown that the F1 aminopeptidase (B13392206), which works downstream of the proteasome, can cleave H-Ala-Ala-Phe-AMC. nih.gov This provides a means to study the step-wise degradation of proteins into single amino acids within the cell.
Utilization in Disease Research Models
H-Ala-Ala-Phe-Amc serves as a substrate for several proteases, including chymotrypsin (B1334515) and tripeptidyl peptidase II (TPPII). sigmaaldrich.comnih.gov This specificity allows researchers to quantify the activity of these enzymes in various models of human disease.
The accumulation of misfolded and damaged proteins is a hallmark of age-related neurodegenerative diseases. nih.gov Proteolytic systems, particularly the proteasome and lysosomal proteases, are responsible for clearing these proteins, and their decline is linked to disease progression. nih.gov H-Ala-Ala-Phe-Amc is utilized to investigate the activity of proteases implicated in these pathways.
One key area of research is the study of Tripeptidyl-peptidase I (TPPI), a lysosomal protease. nih.gov Mutations in the gene encoding TPPI cause classical late-infantile neuronal ceroid lipofuscinosis (LINCL), a fatal hereditary neurodegenerative disease of childhood. nih.gov H-Ala-Ala-Phe-AMC is a standard fluorogenic substrate used in kinetic assays to measure TPPI activity in tissue samples and cell models from patients and animal models of LINCL. nih.govnih.govportlandpress.comresearchgate.net Reduced ability to cleave this substrate is a direct indicator of the enzymatic deficiency central to the disease. portlandpress.combiologists.com
In the context of Parkinson's disease (PD), which is characterized by the aggregation of α-synuclein, research has focused on the cellular machinery that degrades this protein. nih.govnih.gov Lysosomal proteases are known to be involved in this process. nih.gov Furthermore, studies using cellular models of Parkinson's disease have employed H-Ala-Ala-Phe-Amc to probe the activity of specific proteases, linking them to pathways like NADPH oxidase-mediated autophagic flux impairment. sigmaaldrich.com The ability to measure protease activity with substrates like H-Ala-Ala-Phe-Amc is crucial for understanding the molecular mechanisms that lead to the protein aggregation seen in PD and for evaluating potential therapeutic strategies aimed at enhancing protein clearance. nih.gov
Table 1: Research Findings in Neurodegenerative Disease Models
| Disease Model | Protease Investigated | Role of H-Ala-Ala-Phe-Amc | Key Finding | Citations |
|---|---|---|---|---|
| Late-Infantile Neuronal Ceroid Lipofuscinosis (LINCL) | Tripeptidyl-peptidase I (TPPI) | Fluorogenic substrate to measure enzyme activity. | Deficiency in TPPI activity, measured by reduced substrate cleavage, is a hallmark of LINCL. | nih.govnih.govportlandpress.com |
| Parkinson's Disease (Cellular Model) | Proteases involved in autophagic flux | Substrate for assaying protease activity. | Used to link NADPH oxidase activity to impaired autophagic flux and Parkinsonian phenotypes. | sigmaaldrich.com |
Dysregulation of the balance between proteases and their inhibitors in the gastrointestinal tract is implicated in the pathophysiology of inflammatory conditions such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD). nih.govnih.gov Serine proteases, in particular, are present at high levels and are involved in signaling pathways that contribute to visceral hypersensitivity and inflammation. nih.gov
In animal models of acute colitis, a condition that mimics aspects of IBD, researchers measure the activity of various proteases in colon and fecal samples to understand their role in the disease process. nih.govfrontiersin.org While a variety of fluorogenic substrates are used to profile different protease families, the principles are broadly applicable. For instance, chymotrypsin-like activity is often assessed using substrates like Suc-Ala-Ala-Pro-Phe-AMC. nih.govnih.govmdpi.comuantwerpen.be H-Ala-Ala-Phe-Amc, as a substrate for chymotrypsin-like enzymes and TPPII, can be used in similar assays to quantify specific proteolytic activities in tissue lysates or other biological samples from these models. sigmaaldrich.comnih.gov Studies have shown that the activity of certain proteases, such as trypsin-like and elastase-like enzymes, is significantly altered in the colon and feces of rats with induced colitis, correlating with the severity of inflammation. nih.govmdpi.com This highlights the importance of protease activity assays in understanding and monitoring inflammatory processes.
Table 2: Protease Activity Assessment in Acute Colitis Models
| Sample Type | Protease Activity Measured | Substrate Example | Observation in Colitis Model | Citations |
|---|---|---|---|---|
| Colonic Tissue | Trypsin-like | Boc-Gln-Ala-Arg-AMC | Activity significantly increased and correlated with inflammation severity. | nih.govmdpi.comresearchgate.net |
| Fecal Samples | Elastase-like | Suc-Ala-Ala-Pro-Val-AMC | Activity was significantly increased in post-colitis animals. | nih.govmdpi.com |
Proteases play multifaceted roles in cancer, influencing processes such as apoptosis (programmed cell death), cell signaling, and the degradation of the extracellular matrix, which facilitates metastasis. Lysosomal proteases, when released from the lysosome, can trigger cell death pathways. nih.gov For example, the lysosomal serine protease CLN2 (TPPI) can be released into the cytosol and participate in TNF-α-mediated apoptosis. nih.gov H-Ala-Ala-Phe-Amc is a direct substrate for measuring the activity of TPPI/CLN2, enabling researchers to study its function in cancer cell apoptosis. nih.gov
Furthermore, the development of protease-activated prodrugs is a promising strategy in cancer therapy. This approach involves linking a cytotoxic agent to a peptide sequence that is selectively cleaved by proteases that are overexpressed in the tumor microenvironment. One study focused on developing albumin-binding camptothecin (B557342) (a chemotherapy agent) prodrugs. acs.org These prodrugs utilized peptide linkers such as H-Arg-Ala-Phe-Met-OH, which are structurally related to H-Ala-Ala-Phe-Amc. acs.org The cleavage of these linkers by tumor-associated proteases releases the active drug at the cancer site, potentially increasing efficacy while reducing systemic toxicity. acs.org The design and evaluation of such systems rely on understanding protease specificity, a field where substrates like H-Ala-Ala-Phe-Amc are fundamental.
The aberrant activity of specific proteases is often a hallmark of disease, making them attractive targets for diagnostic and prognostic assays. Fluorogenic substrates like H-Ala-Ala-Phe-Amc are central to the development of these assays because they provide a sensitive and quantifiable measure of enzymatic activity. biosynth.commoleculardepot.com
By incubating a patient-derived biological sample (such as plasma, tissue homogenate, or fecal supernatant) with the substrate, the rate of fluorescence release can be measured, which corresponds to the level of active protease. nih.govcapes.gov.br This principle can be applied to various diseases. For example, certain human tissue kallikreins, which are serine proteases, are investigated as potential cancer biomarkers. pnas.org Assays using substrates like Suc-Ala-Ala-Pro-Phe-AMC can detect the chymotrypsin-like activity of these enzymes. pnas.org Similarly, assays for TPPI activity using H-Ala-Ala-Phe-Amc are the standard for diagnosing LINCL. nih.govportlandpress.com The development of such diagnostic tools is crucial for early detection and monitoring of diseases characterized by protease dysregulation. google.com
Contribution to Cancer Biology Research and Therapeutic Development.
Contribution to Drug Discovery and Development
H-Ala-Ala-Phe-Amc is a cornerstone tool in high-throughput screening (HTS) campaigns aimed at discovering new drugs that modulate protease activity. moleculardepot.com The assay's principle is straightforward: the protease cleaves the H-Ala-Ala-Phe-Amc substrate, releasing the fluorescent AMC molecule. The presence of an effective inhibitor will block this cleavage, resulting in a low fluorescence signal, while an activator will enhance it.
This method is widely used to identify compounds that can inhibit proteases involved in disease. For example, it can be used to screen for inhibitors of chymotrypsin-like proteases or TPPII, which are implicated in various pathologies. nih.gov Conversely, the same assay format can be used to find activators. The discovery of molecules that stimulate the 20S proteasome is a promising therapeutic strategy for neurodegenerative diseases, and HTS with fluorogenic substrates is a key method for identifying such compounds. nih.gov The reliability and scalability of assays using H-Ala-Ala-Phe-Amc make it an invaluable reagent in the initial stages of drug discovery, allowing for the rapid screening of large chemical libraries to find lead compounds for therapeutic development. moleculardepot.com
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| H-Ala-Ala-Phe-Amc / Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin | AAF-AMC |
| 7-amino-4-methylcoumarin (B1665955) | AMC |
| Tripeptidyl peptidase II | TPPII |
| Tripeptidyl-peptidase I | TPPI / CLN2 |
| Late-infantile neuronal ceroid lipofuscinosis | LINCL |
| Parkinson's disease | PD |
| Irritable Bowel Syndrome | IBS |
| Inflammatory Bowel Disease | IBD |
| Succinyl-Leucine-Leucine-Valine-Tyrosine-7-amino-4-methylcoumarin | Suc-LLVY-AMC |
| Boc-Gln-Ala-Arg-AMC | |
| Suc-Ala-Ala-Pro-Phe-AMC | |
| H-Arg-Ala-Phe-Met-OH |
Rational Design and Evaluation of Peptide-Based Therapeutic Agents
The tripeptide H-Ala-Ala-Phe-AMC serves as a valuable molecular tool in the rational design and evaluation of peptide-based therapeutic agents. unc.edubiosynth.com Its primary utility lies in its function as a fluorogenic substrate for various proteases, particularly those with chymotrypsin-like activity. nih.govmedchemexpress.com This characteristic is exploited in high-throughput screening assays to identify and characterize potential protease inhibitors, which are a significant class of therapeutic agents for various diseases, including cancer and inflammatory conditions. moleculardepot.com
The process involves incubating a potential inhibitor with a target protease in the presence of H-Ala-Ala-Phe-AMC. The enzyme's activity is directly proportional to the rate of fluorescent AMC (7-amino-4-methylcoumarin) release upon cleavage of the peptide bond. nih.govmdpi.com A decrease in fluorescence intensity indicates inhibition of the protease by the test compound. This method allows for the rapid and quantitative assessment of a compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). For instance, a study investigating substrate-based peptide inhibitors for the chymotrypsin-like protease (3CLpro) of SARS-CoV-2 utilized a liquid chromatography-mass spectrometry (LCMS) based assay to determine the IC50 values of synthesized peptides, which were found to be in the micromolar range. kennesaw.edu
The specificity of H-Ala-Ala-Phe-AMC for certain proteases allows researchers to design more targeted therapeutic agents. By understanding the substrate preferences of a disease-related protease, medicinal chemists can synthesize peptide or peptidomimetic inhibitors that mimic the Ala-Ala-Phe sequence to achieve higher binding affinity and selectivity, thereby reducing off-target effects. kennesaw.educhemimpex.com Furthermore, modifications to the peptide sequence can be systematically evaluated using this substrate to understand structure-activity relationships, guiding the optimization of lead compounds. nih.gov
Table 1: Research Findings on Peptide-Based Therapeutic Agent Evaluation
| Study Focus | Key Finding | Reference |
| SARS-CoV-2 3CLpro Inhibitors | Synthesized peptide inhibitor showed an IC50 value of 5.04-6.38 micromolar. | kennesaw.edu |
| D-peptide Inhibitors of SARS-CoV-2 3CLpro | Top-scoring D-tetrapeptides caused 55-85% inhibition of 3CLpro activity at 20 μM. | nih.gov |
| Protease Inhibitor Screening | H-Ala-Ala-Phe-AMC is used in high-throughput screening to identify novel protease inhibitors. | moleculardepot.com |
Application in Antibody-Drug Conjugate (ADC) Linker Design and Optimization
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug via a chemical linker. acs.org The design of the linker is critical to the ADC's efficacy and safety, as it must remain stable in systemic circulation and release the payload specifically at the tumor site. acs.org Peptide sequences that are substrates for tumor-associated proteases, such as cathepsins, are often incorporated into linkers to facilitate targeted drug release within the lysosomal compartment of cancer cells. unipd.it
While the specific sequence H-Ala-Ala-Phe is not as commonly cited as linkers like Val-Cit or Val-Ala in marketed or late-stage clinical ADCs, the principles of its use as a protease substrate are directly applicable to ADC linker design. acs.orgnih.gov Research in this area focuses on identifying novel peptide sequences that are efficiently cleaved by lysosomal proteases while maintaining stability in plasma. acs.orgnih.gov For example, studies have compared the cleavage rates of various dipeptide linkers, including Ala-Ala, by different cathepsins and cell lysates to optimize linker performance. acs.orgresearchgate.net
The methodology involves synthesizing different peptide linkers and evaluating their cleavage kinetics. acs.org An Ala-Ala dipeptide linker, for instance, has been incorporated into ADCs and its processing in target cells compared to other linkers like Val-Gln. acs.org While ADCs with l-amino acid dipeptide linkers showed faster lysosomal processing than an ADC with an l-Ala-l-Ala linker, these differences did not always translate to different in vitro and in vivo activities, suggesting a threshold level of cytotoxic catabolite accumulation is key. acs.orgnih.gov The exploration of tripeptide sequences like Ala-Ala-Phe provides a basis for developing next-generation linkers with improved therapeutic windows. The rationale is to find sequences that are more specific to the tumor microenvironment's enzymatic profile, potentially leading to more effective and less toxic ADCs. unipd.it
Table 2: Research Findings on ADC Linker Design and Optimization
| Linker Sequence Investigated | Key Finding | Reference |
| Val-Ala-Gly | ADCs with a Val-Ala-Gly linker showed higher in vitro cytotoxicity and better in vivo performance in an ovarian cancer model compared to a standard ADC. | unipd.it |
| Ala-Ala | ADCs with l-amino acid dipeptide linkers exhibited faster lysosomal processing compared to the l-Ala-l-Ala linked ADC. | acs.orgresearchgate.net |
| Val-Gln | The Val-Gln dipeptide was cleaved at a faster rate by cell lysates and cathepsins compared to Val-Cit, Val-Ala, and Ala-Ala, while remaining relatively stable in plasma. | acs.org |
| Val-Cit | Commonly used protease-cleavable linker in ADCs like Brentuximab vedotin. | nih.gov |
Substrate Design and Chemical Modifications of H Ala Ala Phe Amc
Principles of H-Ala-Ala-Phe-Amc Substrate Engineering.iris-biotech.dequt.edu.au
The engineering of H-Ala-Ala-Phe-Amc and its analogs is a strategic process aimed at refining their interaction with specific proteases. This involves a deep understanding of enzyme-substrate recognition and the application of chemical modifications to enhance desired properties like specificity and selectivity.
Rational Design for Modified Protease Specificity.iris-biotech.de
Rational design of protease substrates like H-Ala-Ala-Phe-Amc is grounded in the understanding of the protease's active site and its preferences for specific amino acid sequences. nih.gov The specificity of a protease is largely determined by the structure of its binding cleft, where different amino acid motifs on the substrate interact with corresponding subsites on the enzyme. nih.gov
Key principles in the rational design of these substrates include:
Subsite Specificity Analysis: A crucial first step is to determine the amino acid preferences of the target protease at various positions (P1, P2, P3, etc.) relative to the cleavage site. nih.govresearchgate.net For instance, while many proteases recognize the Phenylalanine at the P1 position of H-Ala-Ala-Phe-Amc, modifications at the P2 and P3 positions (the two Alanine residues) can significantly alter specificity. acs.org
Conformational Constraints: Introducing conformational constraints into the peptide backbone can enhance binding affinity and specificity. This can be achieved by incorporating cyclic amino acids or other rigid structures. nih.gov
Altering Hydrophobicity and Charge: The hydrophobicity and charge of the substrate can be modulated to improve its interaction with the enzyme's active site. For example, replacing an amino acid with a more hydrophobic or charged analog can lead to stronger or weaker binding, depending on the nature of the enzyme's binding pocket. nih.gov
Modeling and Docking Studies: Computational tools such as molecular docking are employed to predict how modifications to the H-Ala-Ala-Phe-Amc sequence will affect its binding to the target protease. researchgate.netnih.gov This allows for the in-silico screening of potential derivatives before their chemical synthesis.
A study on alpha-chymotrypsin demonstrated that while chemical modification of the enzyme with formalin reduced its catalytic activity, molecular docking predicted that the binding of the H-Ala-Ala-Phe-AMC substrate at the active site was not altered. researchgate.netnih.gov This highlights the importance of understanding both the enzyme's structure and the substrate's binding mode for rational design.
Incorporation of Unnatural Amino Acids into Analogues for Enhanced Selectivity.iris-biotech.de
The incorporation of unnatural amino acids into peptide substrates is a powerful strategy to enhance selectivity and create probes with unique properties. cpcscientific.comresearchgate.net Unnatural amino acids offer a vast chemical diversity that is not available in the canonical set of 20 proteinogenic amino acids. researchgate.net
Methods and benefits of incorporating unnatural amino acids include:
Expanding Chemical Space: Synthetic amino acids can introduce novel side chains with different sizes, shapes, polarities, and reactivities. researchgate.net This allows for the fine-tuning of substrate recognition by the target protease.
Improving Proteolytic Stability: Peptides containing unnatural amino acids are often more resistant to degradation by other proteases, which can be a significant advantage in complex biological samples. researchgate.net
Probing Enzyme Specificity: Using a library of substrates containing various unnatural amino acids can provide detailed insights into the steric and electronic requirements of a protease's active site. researchgate.net For example, replacing the Phenylalanine in a substrate with analogs like cyclohexylalanine (Cha) can reveal the importance of the aromatic ring for recognition by chymotrypsin (B1334515). google.com
Developing Selective Substrates: By systematically replacing natural amino acids with unnatural ones, it is possible to design substrates that are preferentially cleaved by one protease over another, even among closely related enzymes. researchgate.net
| Unnatural Amino Acid Example | Rationale for Incorporation | Potential Impact on H-Ala-Ala-Phe-Amc Analogues |
| Cyclohexylalanine (Cha) | To probe the importance of the aromatic ring in Phenylalanine for chymotrypsin recognition. google.com | Enhanced selectivity by discriminating between proteases that prefer aromatic versus aliphatic side chains at the P1 position. |
| 2-Amino-4-ethylhexanoic acid (AEH) | To investigate substrate specificity with a branched, non-natural side chain. researchgate.net | Potentially altered cleavage kinetics and specificity due to novel steric interactions within the enzyme's active site. |
| Halogenated Phenylalanine (e.g., p-Cl-Phe) | To modify the electronic properties of the P1 side chain and potentially alter binding affinity. mdpi.com | Increased selectivity for proteases with binding pockets that can accommodate the halogen atom. |
Synthetic Strategies for H-Ala-Ala-Phe-Amc Derivatives.iris-biotech.de
The synthesis of H-Ala-Ala-Phe-Amc and its derivatives can be achieved through various methods, with liquid-phase peptide synthesis being a common approach for peptidyl-AMC compounds. The development of conjugates and labeled variants further expands their application in research.
Liquid-Phase Synthesis of Peptidyl-Amc Compounds.iris-biotech.de
Liquid-phase peptide synthesis (LPPS) offers a versatile and scalable method for preparing peptidyl-AMC compounds. unich.it This approach involves the stepwise coupling of amino acids in a solution, followed by purification of the intermediate products. google.com
A general procedure for the liquid-phase synthesis of a peptidyl-AMC involves:
Protection of Amino Acids: The amino and carboxyl groups of the amino acids are protected with suitable protecting groups (e.g., Boc or Fmoc for the N-terminus and methyl or benzyl (B1604629) esters for the C-terminus) to prevent unwanted side reactions. unich.it
Coupling Reactions: The protected amino acids are sequentially coupled together using a coupling reagent, such as a carbodiimide (B86325) (e.g., WSC HCl) or a phosphonium-based reagent (e.g., HBTU), in an appropriate organic solvent like DMF or DCM. google.comunich.it
Deprotection: After each coupling step, the N-terminal protecting group of the growing peptide chain is removed to allow for the addition of the next amino acid. google.com
Coupling to AMC: The final peptide is coupled to 7-amino-4-methylcoumarin (B1665955) (AMC) to form the fluorogenic substrate. google.com
Final Deprotection and Purification: All remaining protecting groups are removed, and the final product is purified, typically by chromatography, to yield the desired peptidyl-AMC. researchgate.net
Recent advancements in LPPS, such as the use of biomimetic coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), have led to more efficient and sustainable synthetic protocols. unich.it
Development of Conjugates and Labeled H-Ala-Ala-Phe-Amc Variants for Specific Research Applications.researchgate.netgoogle.com
To enhance their utility in various research contexts, H-Ala-Ala-Phe-Amc and its derivatives can be conjugated to other molecules or labeled with different reporters. google.com
Examples of such modifications and their applications include:
Biotinylation: The addition of a biotin (B1667282) tag allows for the affinity purification or detection of proteases that have bound to the substrate.
Fluorescent Labeling: While AMC itself is a fluorophore, additional fluorescent labels with different spectral properties can be incorporated to create FRET (Förster Resonance Energy Transfer) probes for studying protease dynamics. nih.gov
Attachment to Solid Supports: Immobilizing H-Ala-Ala-Phe-Amc derivatives on solid supports, such as resins, facilitates the screening of protease activity in a high-throughput format. google.com
Future Directions and Emerging Research Avenues for H Ala Ala Phe Amc
Integration of H-Ala-Ala-Phe-Amc Assays with Proteomics and Systems Biology Approaches
The integration of specific enzyme activity assays with global protein analysis is a key step toward a systems-level understanding of biological processes. H-Ala-Ala-Phe-Amc assays can be powerfully combined with proteomics and systems biology to correlate specific enzymatic functions with broader cellular protein networks and pathways.
In this integrated approach, proteomics, particularly mass spectrometry-based methods, provides a snapshot of the abundance of thousands of proteins in a given state. nih.gov Simultaneously, activity assays using substrates like H-Ala-Ala-Phe-Amc offer functional data on specific enzymes within that proteome. For instance, in a study on neuronal ceroid lipofuscinoses (NCLs), researchers used both isobaric labeling for quantitative mass spectrometry and a panel of fluorogenic substrates, including Ala-Ala-Phe-AMC, to measure lysosomal enzyme activities. nih.gov This dual approach allowed them to not only identify changes in protein expression levels but also to validate these changes with functional activity data, revealing significant alterations in lysosomal pathways in disease states. nih.gov
By correlating the activity of a protease that cleaves H-Ala-Ala-Phe-Amc with the expression profiles of other proteins, researchers can build more comprehensive models of cellular function and disease. This can uncover regulatory relationships, identify downstream effects of protease activity, and elucidate the roles of specific enzymes in complex biological cascades like apoptosis or immune responses. nih.gov
Table 1: Example of Integrated Proteomics and Enzyme Activity Analysis
| Analytical Approach | Data Output | Biological Insight |
| Proteomics (e.g., Mass Spectrometry) | Quantitative protein expression levels across the proteome. | Identifies which proteins are up- or down-regulated in a specific condition. |
| Enzyme Assay (e.g., H-Ala-Ala-Phe-Amc) | Specific activity level of a target protease (e.g., TPP1). nih.gov | Provides functional validation of protease expression changes. |
| Integrated Systems Biology Analysis | Correlated data of protein expression and enzyme function. | Elucidates enzyme-substrate relationships and pathway perturbations. |
Expansion of H-Ala-Ala-Phe-Amc Applications in In Vivo Imaging and Diagnostics
A significant frontier for fluorogenic substrates is their application in non-invasive in vivo imaging and clinical diagnostics. stanford.edunih.gov The ability to visualize protease activity directly within a living organism or in patient samples offers profound insights into disease progression and response to therapy. nih.gov
Activatable probes based on the H-Ala-Ala-Phe-Amc scaffold can be designed to target specific tissues or disease sites. Upon cleavage by a locally active protease, the released AMC fluorophore would generate a signal detectable by advanced imaging modalities. stanford.edu This approach has been explored for various proteases involved in cancer, inflammation, and infectious diseases. nih.govnih.gov
However, a key challenge is the potential for the cleaved, small-molecule fluorophore to diffuse away from the site of activity, leading to a blurred signal. thno.org Research is underway to overcome this by attaching "homing" components, such as lipid moieties, to the substrate to anchor it at the target location post-cleavage. thno.org Furthermore, while AMC's fluorescence is suitable for many applications, engineering substrates with near-infrared (NIR) fluorophores is a major goal for in vivo imaging to achieve deeper tissue penetration and lower background autofluorescence. A recent patent application has highlighted the potential use of a library of protease probes, including H-Ala-Ala-Phe-AMC, for the ex vivo diagnosis of conditions like non-alcoholic steatohepatitis (NASH) from plasma samples, indicating a clear path toward diagnostic applications. google.com
Advanced Substrate Engineering for Highly Targeted Enzyme Detection
While H-Ala-Ala-Phe-Amc is a substrate for chymotrypsin (B1334515) and tripeptidyl peptidase II, the field of protease research is moving towards the development of highly specific tools to dissect the roles of individual enzymes within large families. Advanced substrate engineering aims to modify the peptide sequence of H-Ala-Ala-Phe-Amc to create variants with exquisite selectivity for a single target protease, even discriminating between closely related enzymes. nih.govbiorxiv.org
This engineering process leverages techniques such as directed evolution and rational, structure-based design. nih.govsorbonne-universite.fr By systematically altering the amino acids at the positions flanking the cleavage site (denoted P1, P2, P3, etc.), researchers can fine-tune the substrate's affinity and turnover rate for a specific protease. nih.gov For example, introducing non-natural amino acids can create unique interactions with the enzyme's active site, drastically improving specificity. nih.gov
The goal is to generate a toolbox of bespoke fluorogenic substrates derived from the H-Ala-Ala-Phe-Amc template. Each tool would be tailored to report the activity of a single, disease-relevant protease, enabling precise functional studies and the development of highly specific diagnostic assays or imaging agents. biorxiv.org This tailored approach is critical, as many protease-based drugs have failed in clinical trials due to off-target effects stemming from broad specificity. biorxiv.org
Table 2: Strategies for Advanced Substrate Engineering
| Engineering Strategy | Description | Desired Outcome |
| Site-Saturation Mutagenesis | Systematically replacing amino acids at key positions (P1, P2, etc.) in the peptide sequence. nih.gov | Optimized peptide sequence for a specific target protease. |
| Combinatorial Libraries | Synthesizing large libraries of peptide variants to screen for optimal substrates. nih.gov | Discovery of novel and highly selective substrate sequences. |
| Incorporation of Non-Natural Amino Acids | Using amino acids not found in nature to create unique chemical interactions with the enzyme. nih.gov | Enhanced specificity and resistance to degradation by other proteases. |
| Structure-Guided Design | Using the 3D structure of the target protease to rationally design a complementary substrate sequence. sorbonne-universite.fr | Precise engineering of substrate-enzyme interactions for high selectivity. |
Q & A
Q. What is the biochemical role of H-Ala-Ala-Phe-AMC in enzyme activity assays?
H-Ala-Ala-Phe-AMC is a fluorogenic substrate for tripeptidyl peptidases (e.g., TPP-I and TPP-II) and tripeptidyl aminopeptidases. Upon enzymatic cleavage of the peptide bond, the 7-amino-4-methylcoumarin (AMC) group is released, emitting fluorescence at 460 nm (excitation: 380 nm). This allows real-time quantification of enzyme activity in in vitro assays, such as lysosomal proteolysis studies .
Q. How is H-Ala-Ala-Phe-AMC synthesized and characterized for research use?
The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Post-synthesis, purification is achieved via reverse-phase HPLC, and structural validation employs mass spectrometry (e.g., MALDI-TOF) and nuclear magnetic resonance (NMR). Purity (>95%) is critical to avoid interference in kinetic assays .
Q. What are the optimal storage and handling conditions for H-Ala-Ala-Phe-AMC?
Store lyophilized powder at -20°C in desiccated, light-protected aliquots. Reconstitute in DMSO or assay buffer (e.g., 50 mM sodium acetate, pH 4.5) immediately before use. Avoid repeated freeze-thaw cycles to prevent hydrolysis and fluorescence quenching .
Advanced Research Questions
Q. How can researchers optimize kinetic parameters (e.g., , ) using H-Ala-Ala-Phe-AMC?
- Experimental design : Perform substrate saturation curves (0.1–100 μM) under steady-state conditions.
- Controls : Include a no-enzyme control to account for spontaneous AMC release.
- Data analysis : Use nonlinear regression (e.g., Michaelis-Menten) in software like GraphPad Prism. Adjust buffer ionic strength and pH to match physiological conditions of the target enzyme .
Q. How to resolve discrepancies in reported enzyme activity values across studies using H-Ala-Ala-Phe-AMC?
Discrepancies often arise from:
- Buffer composition : Variations in pH, salt concentration, or reducing agents (e.g., DTT) alter enzyme stability.
- Enzyme source : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications.
- Normalization : Standardize activity to total protein content (Bradford assay) or housekeeping enzymes. Replicate experiments across ≥3 independent trials .
Q. What experimental strategies validate the specificity of H-Ala-Ala-Phe-AMC for target peptidases?
- Inhibitor studies : Co-incubate with specific inhibitors (e.g., Ala-Ala-Phe-chloromethyl ketone for TPP-I).
- Mutant enzymes : Test knockout or catalytically inactive mutants.
- Cross-validation : Compare results with alternative substrates (e.g., H-Ala-Ala-Phe-NA) or orthogonal methods (e.g., Western blot) .
Q. How to design a protocol for measuring lysosomal enzyme activity in cell lysates using H-Ala-Ala-Phe-AMC?
- Sample preparation : Lyse cells in 0.1% Triton X-100, centrifuge at 12,000×g to remove debris.
- Assay conditions : 37°C incubation in sodium acetate buffer (pH 4.5) with 10 μM substrate.
- Data interpretation : Normalize fluorescence to cell count or lysate protein concentration. Include a positive control (commercially purified enzyme) and account for background fluorescence .
Methodological Considerations
Q. How to troubleshoot low signal-to-noise ratios in H-Ala-Ala-Phe-AMC-based assays?
Q. What statistical approaches are appropriate for analyzing time-dependent fluorescence data?
Use linear regression for initial rate calculations (first 10% of reaction progress). For complex kinetics (e.g., substrate inhibition), apply mixed-effects models or Bayesian inference. Report 95% confidence intervals for and estimates .
Ethical and Reproducibility Standards
Q. How to ensure reproducibility when publishing studies involving H-Ala-Ala-Phe-AMC?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
